5-tert-butyl-3-(4-chlorophenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a tert-butyl group at position 5, a 4-chlorophenyl group at position 3, and an N-(1-phenylethyl)amine substituent at position 5. Its molecular formula is C₂₅H₂₆ClN₅, with a molecular weight of 440.0 g/mol. The bulky tert-butyl group and electron-withdrawing 4-chlorophenyl substituent may enhance metabolic stability and target binding, while the chiral 1-phenylethylamine moiety could influence stereoselective interactions with biological targets .
Properties
Molecular Formula |
C24H25ClN4 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C24H25ClN4/c1-16(17-8-6-5-7-9-17)27-22-14-21(24(2,3)4)28-23-20(15-26-29(22)23)18-10-12-19(25)13-11-18/h5-16,27H,1-4H3 |
InChI Key |
GORZTGNAKTVWAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide. The reaction temperature and time are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction conditions is common to ensure consistency and quality of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-3-(4-chlorophenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
5-tert-butyl-3-(4-chlorophenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents at positions 3, 5, and 6. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
Position 3 Substituents :
- 4-Chlorophenyl (target compound) vs. 4-Fluorophenyl (): Fluorine’s electronegativity enhances binding to hydrophobic pockets in mycobacterial targets , while chlorine’s larger size may improve steric hindrance against enzymatic degradation .
- Phenyl (): Less electron-withdrawing than chloro/fluoro, reducing potency in some assays .
Position 5 Substituents :
- tert-Butyl (target compound) vs. Methyl () or Phenyl (): Bulky tert-butyl groups improve metabolic stability but may reduce solubility .
N-(Pyridin-2-ylmethyl) () enhances anti-mycobacterial activity due to pyridine’s hydrogen-bonding capacity . N-(3-Morpholinylpropyl) () improves aqueous solubility via the morpholine ring’s polarity .
Research Implications and Gaps
- Biological Data : While the target compound’s activity is unreported, analogs with 4-fluorophenyl and pyridinylmethyl groups show potent anti-mycobacterial effects (MIC: 0.5–2 μM) . Testing against tuberculosis or cancer cell lines is warranted.
- Chirality : The 1-phenylethyl group’s stereochemistry (R/S) may significantly impact target binding, necessitating enantiomer-specific studies .
- Solubility : tert-Butyl and aromatic groups may limit aqueous solubility; morpholine or PEG-based substituents () could optimize pharmacokinetics .
Biological Activity
5-tert-butyl-3-(4-chlorophenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer effects, mechanism of action, and structure-activity relationships (SAR) based on diverse research findings.
- Molecular Formula : C18H22ClN5
- Molecular Weight : 351.85 g/mol
- IUPAC Name : 5-tert-butyl-3-(4-chlorophenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of cancer treatment. The following sections summarize key findings from various studies.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including the compound . Notably:
-
In Vitro Studies :
- The compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values were determined to assess potency.
- A study reported that compounds similar to 5-tert-butyl-3-(4-chlorophenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine showed a GI50 value of 274 nM against melanoma cell line UACC-62, indicating significant anticancer activity .
-
Mechanism of Action :
- The mechanism involves the inhibition of tubulin polymerization and induction of cell cycle arrest at the G2/M phase. This was confirmed through both in vitro and in vivo studies using murine models .
- The presence of electron-donating groups in the phenyl ring has been linked to enhanced activity, suggesting that structural modifications can significantly influence biological efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications to the compound affect its biological activity:
| Modification | Effect on Activity |
|---|---|
| Para-substitution with electron-donating groups | Increases cytotoxicity |
| Presence of halogens | Alters metabolic stability and bioavailability |
| Variations in alkyl chain length | Modifies lipophilicity and cellular uptake |
Research indicates that compounds with specific substitutions on the pyrazolo[1,5-a]pyrimidine ring demonstrate improved selectivity and potency against cancer cells .
Study 1: Efficacy Against Melanoma
A detailed investigation into the efficacy of pyrazolo[1,5-a]pyrimidines against melanoma revealed that compounds with specific substituents showed enhanced growth inhibition in vitro. For instance, a derivative with a methyl group at the para position displayed superior activity compared to others .
Study 2: In Vivo Tumor Growth Inhibition
In vivo studies using B16-F10 murine melanoma models demonstrated that treatment with pyrazolo[1,5-a]pyrimidines led to significant tumor growth inhibition without observable toxicity. This highlights the potential for therapeutic applications in treating malignant melanoma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
